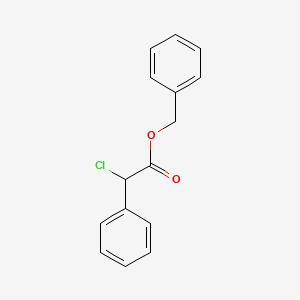

Benzyl alpha-chlorophenylacetate

Description

Benzyl alpha-chlorophenylacetate is an ester derivative of alpha-chlorophenylacetic acid, where the benzyl group replaces the hydroxyl hydrogen of the carboxylic acid. Its structure consists of a phenyl ring substituted with a chlorine atom at the alpha position (adjacent to the carboxyl group) and a benzyl ester moiety.

Properties

CAS No. |

19484-20-9 |

|---|---|

Molecular Formula |

C15H13ClO2 |

Molecular Weight |

260.71 g/mol |

IUPAC Name |

benzyl 2-chloro-2-phenylacetate |

InChI |

InChI=1S/C15H13ClO2/c16-14(13-9-5-2-6-10-13)15(17)18-11-12-7-3-1-4-8-12/h1-10,14H,11H2 |

InChI Key |

MUVYSAMUJCAUPE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(C2=CC=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl alpha-chlorophenylacetate can be synthesized through the esterification of alpha-chlorophenylacetic acid with benzyl alcohol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In an industrial setting, the production of this compound involves the chlorination of phenylacetic acid in the presence of a catalyst like red phosphorus at elevated temperatures. The resulting alpha-chlorophenylacetic acid is then esterified with benzyl alcohol under controlled conditions to yield the final product. The process may involve multiple purification steps, including distillation and recrystallization, to achieve the desired purity .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position.

Substitution: The chlorine atom at the alpha position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: Benzyl alpha-chlorophenylmethanol.

Substitution: Various substituted phenylacetic acid derivatives depending on the nucleophile used

Scientific Research Applications

Benzyl alpha-chlorophenylacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl alpha-chlorophenylacetate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary based on the specific context of its use .

Comparison with Similar Compounds

Key Properties :

- Reactivity : The alpha-chloro group enhances electrophilicity, making the compound susceptible to nucleophilic substitution reactions .

- Applications : Likely used as an intermediate in organic synthesis, agrochemicals, or pharmaceuticals, based on the pesticidal and pharmaceutical roles of structurally related esters (e.g., chlorobenzilate in , methyl 4-chlorophenylacetate in ).

Comparison with Similar Compounds

Below is a detailed comparison of benzyl alpha-chlorophenylacetate with structurally analogous esters, focusing on molecular properties, reactivity, and applications.

Structural and Molecular Comparison

| Compound | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound* | Not explicitly listed | C₁₅H₁₃ClO₂ | ~260.7 | Benzyl ester, alpha-Cl on phenyl |

| Methyl 4-chlorophenylacetate | 52449-43-1 | C₉H₉ClO₂ | 184.6 | Methyl ester, para-Cl on phenyl |

| Ethyl alpha-chlorophenylacetate | 1674-30-2 | C₁₀H₁₁ClO₂ | 198.6 | Ethyl ester, alpha-Cl on phenyl |

| Chlorobenzilate (Ethyl ester) | 510-15-6 | C₁₆H₁₄Cl₂O₃ | 325.2 | Ethyl ester, di-Cl, hydroxyl groups |

*Inferred from structural analogs in .

Reactivity and Stability

- Nucleophilic Substitution : this compound’s alpha-chloro group facilitates nucleophilic attacks, similar to glycidol tosylate derivatives in . However, the benzyl ester group may reduce reactivity compared to methyl/ethyl esters due to steric hindrance .

- Hydrolysis : Benzyl esters generally hydrolyze slower than methyl or ethyl esters under acidic/basic conditions due to the benzyl group’s stability. For example, methyl 4-chlorophenylacetate () is more labile in hydrolysis reactions.

Research Findings and Data

Stability in Solvents

| Compound | Water Solubility | Stability in Polar Solvents |

|---|---|---|

| This compound | Low | Stable in ethers, chlorinated solvents |

| Methyl 4-chlorophenylacetate | Moderate | Degrades in acidic aqueous media |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.